molecular formula C21H23NO3S B2845063 (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 929456-71-3

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2845063
CAS No.: 929456-71-3
M. Wt: 369.48
InChI Key: ABBYODUDCVKUEH-PDGQHHTCSA-N
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Description

(Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a hydroxyl group, and a thiophene moiety. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxyl Group: This step often involves selective hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Thiophene Moiety: This can be done through cross-coupling reactions like Suzuki or Stille coupling, using palladium catalysts.

    Formation of the Azepane Ring:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the double bond in the thiophene moiety.

    Substitution: Various substitution reactions can occur at the benzofuran core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions used but can include ketones, alcohols, and substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its multiple functional groups. It may also serve as a probe in biochemical assays.

Medicine

In medicine, derivatives of this compound could be explored for their potential therapeutic effects. The presence of the hydroxyl and thiophene groups suggests possible activity as an antioxidant or anti-inflammatory agent.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, while the thiophene moiety can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds like 2-(2-benzofuranyl)-2-imidazoline have similar core structures but different functional groups.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene share the thiophene moiety but lack the benzofuran core.

    Azepane Derivatives: Compounds like azepane-1-carboxylic acid have the azepane ring but different substituents.

Uniqueness

What sets (Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one apart is the combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2Z)-7-(azepan-1-ylmethyl)-6-hydroxy-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3S/c1-14-8-11-26-19(14)12-18-20(24)15-6-7-17(23)16(21(15)25-18)13-22-9-4-2-3-5-10-22/h6-8,11-12,23H,2-5,9-10,13H2,1H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBYODUDCVKUEH-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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